A Technical Guide to Methapyrilene-d6 Hydrochloride: Properties and Applications in Bioanalytical Research
A Technical Guide to Methapyrilene-d6 Hydrochloride: Properties and Applications in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methapyrilene-d6 Hydrochloride, the deuterium-labeled analog of the first-generation antihistamine, Methapyrilene. While the parent compound was withdrawn from the market due to findings of hepatotoxicity, Methapyrilene-d6 Hydrochloride has emerged as an indispensable tool in modern analytical chemistry.[1] This document details its chemical properties, the rationale for its deuteration, and its primary application as a high-fidelity internal standard for quantitative bioanalysis by isotope dilution mass spectrometry. Furthermore, it covers the essential toxicological context of the parent compound, provides a detailed protocol for its use in a typical LC-MS/MS workflow, and outlines critical safety and handling procedures. This guide serves as a comprehensive resource for researchers employing this standard in pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction: The History and Profile of Methapyrilene
Methapyrilene is a first-generation H1-receptor antagonist of the ethylenediamine class, historically used for its antihistaminic and sedative properties.[1][2] It was a common ingredient in over-the-counter allergy medications and sleep aids until it was voluntarily withdrawn from the market in the late 1970s.[1] This withdrawal was prompted by studies demonstrating that chronic administration of Methapyrilene Hydrochloride was a potent hepatocarcinogen in rats, inducing liver tumors.[3][4]
The compound's toxicity is a critical area of study. The hepatotoxicity is characterized by periportal necrosis and is understood to be mediated by metabolic activation.[5][6][7][8] The bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly the CYP2C11 isoform in rats, which converts methapyrilene into reactive metabolites.[5][6] This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular damage.[5][9] Despite its removal from clinical use, the well-documented toxicological profile of methapyrilene makes it a subject of ongoing research in toxicogenomics and mechanistic toxicology.[10][11][12][13]
Methapyrilene-d6 Hydrochloride: The Stable Isotope-Labeled Standard
The synthesis of deuterated analogs of pharmaceutical compounds is a critical practice in drug development and bioanalysis.[14] Methapyrilene-d6 Hydrochloride is the deuterium-labeled version of Methapyrilene Hydrochloride, designed specifically for use as an internal standard in quantitative analytical methods.[15]
Chemical Identity and Physicochemical Properties
The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution is typically on the two N-methyl groups of the ethylenediamine side chain, a location that is generally stable and less susceptible to metabolic exchange. This specific labeling provides a mass shift of +6 Da compared to the parent compound, which is ideal for mass spectrometric differentiation.
| Property | Methapyrilene Hydrochloride | Methapyrilene-d6 Hydrochloride |
| CAS Number | 135-23-9[4][16][17][18] | Not consistently assigned; often tracked by the parent CAS. |
| Molecular Formula | C₁₄H₁₉N₃S · HCl[4][18] | C₁₄H₁₃D₆N₃S · HCl |
| Molecular Weight | ~297.8 g/mol [4][16][18] | ~303.9 g/mol |
| Appearance | White crystalline powder[2][16] | White crystalline powder |
| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[16] | N,N-di(methyl-d3)-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS[4] | Similar to the non-deuterated form |
Rationale for Deuteration: The Ideal Internal Standard
In quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision.[19][20] An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A stable isotope-labeled (SIL) internal standard like Methapyrilene-d6 is considered the "gold standard" for this purpose.[19]
Causality behind this choice:
-
Physicochemical Similarity: Deuterium substitution results in a negligible change to the compound's polarity, pKa, and solubility. Consequently, Methapyrilene-d6 co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical recovery during sample preparation and ionization efficiency in the mass spectrometer source. This similarity corrects for variations in sample processing and matrix effects.
-
Mass Spectrometric Distinction: The mass difference of +6 Da allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.
-
The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this can sometimes slow the rate of metabolism if the deuteration occurs at a metabolic "hot spot," the labeling on the N-methyl groups of Methapyrilene-d6 is not expected to significantly alter its overall metabolic fate, making it a reliable tracer.[15]
Synthesis Overview
The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-isotope exchange reactions or by using deuterated building blocks in a synthetic pathway.[21][22][23] For Methapyrilene-d6, a common and efficient approach involves using a deuterated alkylating agent, such as dimethyl-d6 sulfate, to introduce the two trideuteromethyl groups onto the precursor amine.[21] This "synthetic approach" ensures high isotopic purity and precise placement of the deuterium labels.[23]
Core Application: Isotope Dilution Mass Spectrometry
The primary and most critical application of Methapyrilene-d6 Hydrochloride is as an internal standard for the quantitative determination of methapyrilene in complex biological matrices like plasma, urine, or tissue homogenates.[15] This is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.
Bioanalytical Workflow
The use of a SIL-IS is integrated into a standard bioanalytical workflow. The core principle is to add a known amount of the IS to every sample and calibration standard at the very beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for any analyte loss during processing.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Protocol: LC-MS/MS Quantification of Methapyrilene in Rat Plasma
This protocol describes a self-validating system for the robust quantification of methapyrilene. The use of a SIL-IS ensures that variations in extraction recovery or matrix-induced ion suppression/enhancement are accounted for, thereby ensuring the trustworthiness of the results.
1. Preparation of Standards:
- Prepare a 1 mg/mL stock solution of Methapyrilene Hydrochloride and Methapyrilene-d6 Hydrochloride (IS) in methanol.
- Create a series of calibration standards (e.g., 0.1 to 1000 ng/mL) by spiking appropriate amounts of the Methapyrilene stock solution into blank rat plasma.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
- Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS analysis.
- To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 500 ng/mL Methapyrilene-d6 HCl in methanol).
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- Rationale: Reverse-phase chromatography is chosen to retain the relatively non-polar methapyrilene molecule. A fast gradient minimizes run time, and tandem MS provides high selectivity and sensitivity.[20][24][25]
- LC System: UPLC or HPLC system.[24]
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple Quadrupole Mass Spectrometer.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- Methapyrilene: Q1 (262.1) → Q3 (107.1) - [Precursor → N,N-dimethyl-ethylamino fragment]
- Methapyrilene-d6: Q1 (268.1) → Q3 (113.1) - [Precursor → N,N-di(methyl-d3)-ethylamino fragment]
4. Data Analysis:
- Integrate the peak areas for both the analyte and the IS MRM transitions.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
- Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
Toxicological Profile and Safety Considerations
While Methapyrilene-d6 HCl is used in minute quantities for analytical purposes, it must be handled with the same high degree of caution as the parent compound due to its established toxicological profile.
Mechanism of Hepatotoxicity
The toxicity of methapyrilene is not due to the parent molecule but its metabolic products. The following diagram illustrates the proposed pathway for its bioactivation and subsequent hepatotoxicity.
Caption: Proposed mechanism of Methapyrilene-induced hepatotoxicity.
Handling and Safety
-
Hazard Classification: Methapyrilene Hydrochloride is classified as acutely toxic if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is typically at 2-30°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Methapyrilene-d6 Hydrochloride represents a classic example of how a compound withdrawn from therapeutic use can be repurposed as a vital tool for scientific research. Its properties as a stable isotope-labeled analog make it the gold standard internal standard for the accurate quantification of methapyrilene in bioanalytical studies. Understanding its chemical characteristics, the rationale for its use, and the toxicological profile of the parent compound is essential for any researcher, scientist, or drug development professional working in the field of pharmacokinetics and toxicology. Proper application of this standard within a validated LC-MS/MS workflow, as detailed in this guide, ensures the generation of high-quality, reliable, and reproducible data.
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